molecular formula C17H20ClFN2O2S B2824037 3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluorobenzenesulfonamide CAS No. 953975-89-8

3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluorobenzenesulfonamide

Cat. No.: B2824037
CAS No.: 953975-89-8
M. Wt: 370.87
InChI Key: MHJWBXXNEORJQN-UHFFFAOYSA-N
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Description

3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluorobenzenesulfonamide is a complex organic compound that features a combination of chloro, dimethylamino, and fluorobenzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-(4-(dimethylamino)phenyl)propylamine under basic conditions to form the intermediate sulfonamide.

    Chlorination: The intermediate is then subjected to chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluorobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonamide group can form strong interactions with enzyme active sites. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(3-(4-(methylamino)phenyl)propyl)-4-fluorobenzenesulfonamide
  • 3-chloro-N-(3-(4-(ethylamino)phenyl)propyl)-4-fluorobenzenesulfonamide
  • 3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-4-chlorobenzenesulfonamide

Uniqueness

3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluorobenzenesulfonamide is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile that can be exploited in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-chloro-N-[3-[4-(dimethylamino)phenyl]propyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClFN2O2S/c1-21(2)14-7-5-13(6-8-14)4-3-11-20-24(22,23)15-9-10-17(19)16(18)12-15/h5-10,12,20H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJWBXXNEORJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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